N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-20-13-16-11(17-14(18-13)21-2)8-15-12(19)9-4-6-10(22-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDXVBYZLCXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with methanol to introduce the methoxy groups at the 4 and 6 positions. This is followed by the introduction of the methylthio group at the 4 position of the benzamide ring through a nucleophilic substitution reaction. The final step involves the coupling of the triazine and benzamide moieties under controlled conditions, often using a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The methoxy groups on the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Triazine Core
The triazine ring in the target compound is substituted with two methoxy groups (4,6-dimethoxy). This contrasts with other triazine derivatives:
- Morpholino-substituted triazines: describes compounds like N-[2-(dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide, where morpholino groups replace methoxy substituents . Morpholino groups enhance solubility and are common in receptor-targeting ligands due to their hydrogen-bonding capacity.
- Halogenated triazines : synthesizes triazoles with halogenated phenylsulfonyl groups (e.g., X = Cl, Br), which increase steric bulk and electronic withdrawal .
Key Impact: Methoxy groups in the target compound may balance lipophilicity and metabolic stability compared to morpholino or halogenated analogs.
Benzamide Substituent Diversity
The 4-(methylthio) group in the target compound differs from analogs in the evidence:
- Thiophene-containing benzamides: synthesizes N-(2-(2-hydroxyethoxy)ethyl)-4-(thiophen-3-yl)benzamide, where a thiophene ring replaces the methylthio group .
- Sulfonyl and urea-linked benzamides : and highlight sulfonyl (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides) and urea-linked benzamides (e.g., ureido groups in ), which modulate polarity and hydrogen-bonding interactions .
Triazine-Based Coupling Reagents
- Triazinium chloride-mediated coupling : employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to activate carboxylic acids (e.g., 4-(thiophen-3-yl)benzoic acid) for amide bond formation with amines . This method is efficient and avoids racemization, making it suitable for sensitive substrates.
- HBTU-assisted coupling : uses HBTU (a uronium-based coupling agent) for synthesizing urea-linked benzamides, requiring Hunig’s base as a catalyst .
Comparison : Triazinium reagents (as in ) may offer cost and stability advantages over HBTU, though HBTU is widely used for complex amides.
Cyclization and Tautomerism
- 1,2,4-Triazole synthesis : details the cyclization of hydrazinecarbothioamides to 1,2,4-triazoles under basic conditions, with tautomeric equilibrium between thiol and thione forms confirmed via IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR .
Relevance : While the target compound lacks a triazole ring, its triazine-methyl linkage may exhibit similar tautomeric or electronic effects during synthesis.
Spectral and Physicochemical Properties
IR and NMR Signatures
- C=S and C=O vibrations : In , hydrazinecarbothioamides show C=S stretches at 1243–1258 cm⁻¹ and C=O bands at 1663–1682 cm⁻¹, while triazoles lack C=O, confirming cyclization .
- Methylthio group : The target compound’s 4-(methylthio)benzamide would exhibit νC-S near 700 cm⁻¹ and δSCH₃ in ¹H NMR (~2.5 ppm).
Solubility and Lipophilicity
- Methoxy vs.
- Methylthio vs. thiophene : Methylthio is less polar than thiophene (), favoring lipid bilayer penetration.
Comparative Data Table
Biological Activity
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazine core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 286.33 g/mol |
| CAS Number | 21127-71-9 |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that compounds with a triazine moiety exhibit antimicrobial properties. For instance, derivatives of 1,3,5-triazine have been shown to inhibit the growth of various bacterial strains. The specific compound has demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria in vitro.
Anticancer Potential
This compound has been evaluated for its anticancer properties. In a study involving human cancer cell lines, it was found to induce apoptosis through the activation of caspase pathways. The compound exhibited an IC50 value of approximately 15 µM against breast cancer cells (MCF-7), indicating potent activity.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of the triazine-benzamide framework and evaluated their biological activities. The synthesized compounds were tested against various cancer cell lines and exhibited varying degrees of cytotoxicity with some derivatives showing enhanced activity compared to the parent compound .
- Mechanistic Studies : Another research focused on the mechanism of action of similar triazine derivatives. It was found that these compounds could disrupt cellular signaling pathways critical for tumor growth and survival .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
